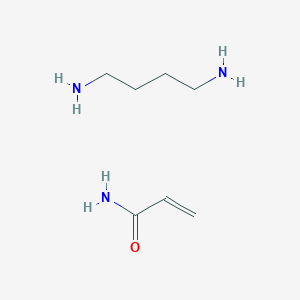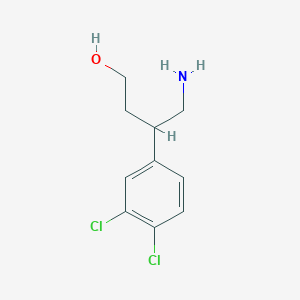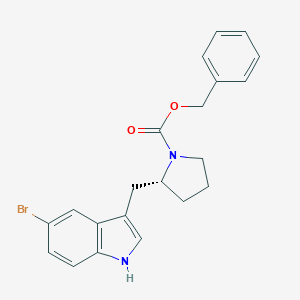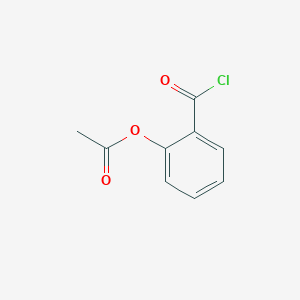
Chlorure de 2-acétoxybenzoyle
Vue d'ensemble
Description
2-Acetoxybenzoyl chloride, also known as Acetobromoacetyl chloride, is a chemical compound with the molecular formula C7H5ClO3. It is a colorless, hygroscopic solid that is used in organic synthesis. It is a versatile reagent used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the synthesis of various polymers.
Applications De Recherche Scientifique
Chromatographie liquide haute performance (HPLC)
Chlorure de 2-acétoxybenzoyle : est utilisé dans les méthodes HPLC pour la séparation et l'analyse des composés. Il sert de composé standard ou de référence dans l'étalonnage des systèmes HPLC, garantissant des mesures précises et exactes dans les analyses pharmaceutiques et biochimiques .
Intermédiaires pharmaceutiques
Dans l'industrie pharmaceutique, This compound est un intermédiaire clé dans la synthèse de divers médicaments. Il est particulièrement important dans la production de médicaments anticoagulants et anti-inflammatoires, contribuant au développement de nouveaux agents thérapeutiques .
Synthèse organique
Ce composé joue un rôle crucial dans la synthèse organique, en particulier dans les réactions d'acylation de Friedel-Crafts. Il est utilisé pour introduire des groupes acyle dans les composés aromatiques, formant des liaisons carbone-carbone essentielles à la construction de molécules organiques complexes .
Chimie analytique
This compound : est impliqué en chimie analytique comme réactif pour le développement de méthodes analytiques. Ses propriétés sont exploitées dans les processus de développement, d'optimisation et de validation des méthodes, en particulier dans l'analyse des médicaments dans les formes galéniques multicomposants .
Science des matériaux
En science des matériaux, This compound est utilisé pour modifier les propriétés de surface et créer des revêtements spécialisés. Sa réactivité avec divers substrats permet le développement de matériaux aux caractéristiques chimiques et physiques souhaitées .
Biochimie
Le composé trouve des applications en biochimie pour l'étude des voies et des processus biochimiques. Il peut être utilisé pour synthétiser des marqueurs et des sondes qui aident à comprendre les mécanismes moléculaires à la base de la santé et de la maladie .
Safety and Hazards
2-Acetoxybenzoyl chloride is considered hazardous. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Contact with water liberates toxic gas .
Mécanisme D'action
Target of Action
It’s known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it’s used to produce.
Mode of Action
It’s known to undergo keto ester condensation, followed by cyclization and decarboxylation . These chemical reactions might influence its interaction with biological targets.
Pharmacokinetics
It’s known to be soluble in toluene and reacts with water , which might influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetoxybenzoyl chloride. For instance, it’s known to react with water , suggesting that its stability and efficacy might be affected by humidity. It’s also sensitive to moisture and should be stored in a refrigerator , indicating that temperature and moisture levels in the storage environment can impact its stability.
Propriétés
IUPAC Name |
(2-carbonochloridoylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGKWFGEUBCEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203924 | |
| Record name | 2-Acetoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-51-2 | |
| Record name | Acetylsalicyloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5538-51-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetoxybenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67R3L2L9J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-acetoxybenzoyl chloride in organic chemistry?
A1: 2-Acetoxybenzoyl chloride serves as a versatile building block for various heterocyclic compounds. For instance, it reacts with 1,2-dimethylimidazole to yield 2-methyl-3-(1-methyl-1H-imidazol-2-yl)-4H-1-benzopyran-4-ones []. It is also a key reagent in synthesizing 2-methylchromones, achieved through a keto ester condensation followed by cyclization and decarboxylation []. Additionally, researchers have explored its use in creating aspirin prodrugs by incorporating it into ortho ester functionalities [].
Q2: How does 2-acetoxybenzoyl chloride react with dextran, and what are the potential applications of the resulting product?
A2: 2-Acetoxybenzoyl chloride reacts with dextran through an esterification reaction, primarily targeting the hydroxyl groups of the dextran polymer. This modification can be achieved using tertiary amines as catalysts and DMF/LiCl as a solvent system []. The resulting 2-acetoxybenzoic acid-dextran ester conjugates are interesting for potential applications in drug delivery due to the modified polymer's properties.
Q3: Can 2-acetoxybenzoyl chloride be used to directly synthesize 2,2′-anhydronucleosides?
A3: Yes, 2-acetoxybenzoyl chloride has been identified as a useful reagent for the direct synthesis of 2,2′-anhydropyrimidine nucleosides [, ]. While the exact mechanism and scope haven't been detailed in the provided abstracts, this finding suggests potential applications in nucleoside chemistry and drug development.
Q4: Are there examples of 2-acetoxybenzoyl chloride being used to synthesize biologically active molecules?
A4: Yes, 2-acetoxybenzoyl chloride has been employed in the synthesis of novel porphyrins functionalized with acetylsalicylic acid (ASA) []. These porphyrins were subsequently complexed with metals like copper and zinc. The interaction of these metal-porphyrin conjugates with bovine serum albumin (BSA) was investigated, highlighting their potential biological activity and possible use in drug delivery or as bioimaging agents.
Q5: What are the challenges associated with using 2-acetoxybenzoyl chloride in synthesis, and how can they be addressed?
A5: One challenge when using 2-acetoxybenzoyl chloride is the potential for transesterification reactions, particularly with catalysts like 4-dimethylaminopyridine or pyridine []. These side reactions can lead to a mixture of products, complicating purification and impacting yield. Selecting appropriate catalysts and optimizing reaction conditions, such as using triethylamine as a catalyst, can help minimize these side reactions. Additionally, careful monitoring of the reaction progress and using appropriate purification techniques are crucial for obtaining the desired product in good yield and purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
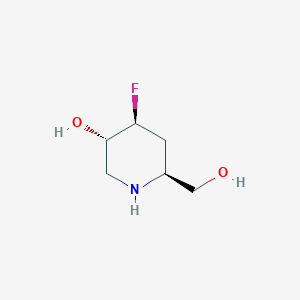

![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)

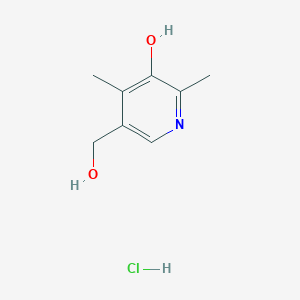
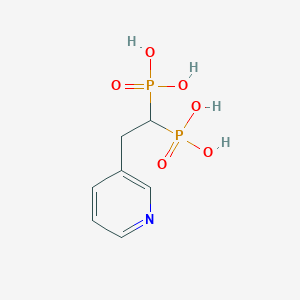
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)
![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
